pKa and log P Differentiation: 2,2- vs 3,3-Difluoro and Non-Fluorinated Cyclobutanamines
The basicity (pKa) and lipophilicity (log P) of 2,2-difluorocyclobutaneamine were directly compared to those of 3,3-difluorocyclobutaneamine and non-fluorinated cyclobutanamine [1]. The 2,2-difluoro substitution pattern results in a distinct electronic environment around the amine, leading to a measurable difference in protonation state and partition coefficient compared to its regioisomer and parent compound.
| Evidence Dimension | pKa and log P |
|---|---|
| Target Compound Data | pKa: 7.5 ± 0.1; log P: 0.3 ± 0.1 (for 2,2-difluorocyclobutaneamine) |
| Comparator Or Baseline | 3,3-difluorocyclobutaneamine (pKa: 8.2 ± 0.1; log P: 0.5 ± 0.1); Non-fluorinated cyclobutanamine (pKa: 9.1 ± 0.1; log P: 0.1 ± 0.1) |
| Quantified Difference | ΔpKa = 0.7 units vs 3,3-difluoro; 1.6 units vs non-fluorinated. Δlog P = 0.2 units vs 3,3-difluoro; 0.2 units vs non-fluorinated. |
| Conditions | Measured via potentiometric titration and shake-flask method, respectively, in aqueous buffer at 25°C. |
Why This Matters
A 0.7-unit difference in pKa translates to a 5-fold difference in protonation state at physiological pH, significantly impacting bioavailability and target binding.
- [1] Chernykh, A. V.; Melnykov, K. P.; Tolmacheva, N. A.; Kondratov, I. S.; Radchenko, D. S.; Daniliuc, C. G.; Volochnyuk, D. M.; Ryabukhin, S. V.; Kuchkovska, Y. O.; Grygorenko, O. O. Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. J. Org. Chem. 2019, 84 (13), 8487–8496. View Source
